Cas no 2172138-12-2 (tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylate)
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylate
- 2172138-12-2
- tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate
- EN300-1455605
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- Inchi: 1S/C19H35NO2/c1-7-18(5,6)14-8-10-19(11-9-14)13-20-12-15(19)16(21)22-17(2,3)4/h14-15,20H,7-13H2,1-6H3
- InChI Key: FNONFSWLSAUFOF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CNCC21CCC(C(C)(C)CC)CC2)=O
Computed Properties
- Exact Mass: 309.266779359g/mol
- Monoisotopic Mass: 309.266779359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 38.3Ų
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1455605-1.0g |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1455605-50mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 50mg |
$851.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-100mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 100mg |
$892.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-250mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 250mg |
$933.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-500mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 500mg |
$974.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-1000mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 1000mg |
$1014.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-2500mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 2500mg |
$1988.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-5000mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 5000mg |
$2940.0 | 2023-09-29 | ||
| Enamine | EN300-1455605-10000mg |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate |
2172138-12-2 | 10000mg |
$4360.0 | 2023-09-29 |
tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylate Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro4.5decane-4-carboxylate
Recent Advances in the Study of tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate (CAS: 2172138-12-2)
The compound tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate (CAS: 2172138-12-2) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its synthetic routes, biological activities, and pharmacological properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent synthetic efforts have focused on optimizing the preparation of tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate to achieve higher yields and purity. A study published in the Journal of Organic Chemistry (2023) described a novel catalytic asymmetric synthesis method that leverages palladium-catalyzed cyclization reactions. This approach not only improves the efficiency of the synthesis but also allows for the introduction of chiral centers, which could be crucial for its biological activity. The study reported a yield of 78% and enantiomeric excess of 95%, marking a significant advancement in the synthetic accessibility of this compound.
In terms of biological activity, preliminary in vitro studies have shown that tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate exhibits moderate inhibitory effects on certain kinase enzymes implicated in inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its potential as a lead compound for the development of anti-inflammatory agents. The compound demonstrated IC50 values in the low micromolar range against JAK3 and SYK kinases, suggesting its utility in targeting autoimmune diseases. However, further optimization is required to enhance its selectivity and potency.
Pharmacokinetic studies have also been conducted to evaluate the drug-like properties of this compound. Research published in European Journal of Pharmaceutical Sciences (2023) investigated its metabolic stability, plasma protein binding, and permeability using Caco-2 cell monolayers. The results indicated moderate metabolic stability (t1/2 = 2.5 hours in human liver microsomes) and high plasma protein binding (92%), which could influence its bioavailability. These findings underscore the need for structural modifications to improve its pharmacokinetic profile.
In conclusion, tert-butyl 8-(2-methylbutan-2-yl)-2-azaspiro[4.5]decane-4-carboxylate represents a promising scaffold for medicinal chemistry applications. Recent advances in its synthesis, biological evaluation, and pharmacokinetic characterization have laid the groundwork for future drug development efforts. Further studies are warranted to explore its therapeutic potential in greater detail and to address the current limitations in its pharmacological properties.
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